molecular formula C18H29N5O4 B6989111 tert-butyl 4-[5-[(oxolane-3-carbonylamino)methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate

tert-butyl 4-[5-[(oxolane-3-carbonylamino)methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate

Cat. No.: B6989111
M. Wt: 379.5 g/mol
InChI Key: FQSAGDQTSOKHIM-UHFFFAOYSA-N
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Description

tert-Butyl 4-[5-[(oxolane-3-carbonylamino)methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a triazole ring, and an oxolane moiety

Properties

IUPAC Name

tert-butyl 4-[5-[(oxolane-3-carbonylamino)methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O4/c1-18(2,3)27-17(25)23-7-4-12(5-8-23)15-20-14(21-22-15)10-19-16(24)13-6-9-26-11-13/h12-13H,4-11H2,1-3H3,(H,19,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSAGDQTSOKHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NNC(=N2)CNC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-[(oxolane-3-carbonylamino)methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[5-[(oxolane-3-carbonylamino)methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[5-[(oxolane-3-carbonylamino)methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its triazole ring is known for its bioactivity, which can be exploited in the design of new drugs or biochemical probes .

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to create new drugs with improved efficacy and safety profiles. The presence of the triazole ring is particularly significant, as triazole-containing compounds are known for their antifungal and antibacterial properties .

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-[(oxolane-3-carbonylamino)methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and triazole-containing molecules. Examples include:

  • tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
  • tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Uniqueness

What sets tert-butyl 4-[5-[(oxolane-3-carbonylamino)methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate apart is its combination of a piperidine ring, a triazole ring, and an oxolane moiety

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